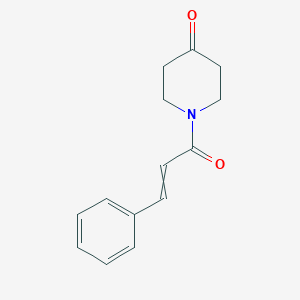
Isodecylpelargonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Isodecylpelargonate can be synthesized through the direct esterification of decanol with palmitic acid . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
In industrial production, the process is scaled up, and continuous esterification methods are employed to increase efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Isodecylpelargonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols. This reaction is often carried out under basic conditions using reagents like sodium hydroxide or potassium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield nonanoic acid and 8-methylnonanol .
Aplicaciones Científicas De Investigación
Isodecylpelargonate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of isodecylpelargonate primarily involves its role as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and elasticity of the material. This is achieved by embedding itself between polymer chains, preventing them from packing tightly and allowing them to move more freely .
In lubrication, this compound forms a thin film on surfaces, reducing friction and wear. Its molecular structure allows it to adhere to surfaces and provide a smooth, slippery layer that minimizes direct contact between moving parts .
Comparación Con Compuestos Similares
Isodecylpelargonate is similar to other esters such as isodecyl oleate and isodecyl stearate. it has unique properties that make it particularly suitable for specific applications:
Isodecyl Stearate: Isodecyl stearate is also used as a plasticizer and lubricant, but this compound offers superior solubility and compatibility with a wider range of polymers and resins.
Similar compounds include:
- Isodecyl oleate
- Isodecyl stearate
- Decyl pelargonate
- Nonyl nonanoate
Propiedades
Número CAS |
17671-25-9 |
|---|---|
Fórmula molecular |
C12H14MgO12 |
Peso molecular |
0 |
Sinónimos |
DECYL PELARGONATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







